

3-Phenoxypropanal as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 3-Phenoxypropanal

Cat. No.: B2668125

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3-Phenoxypropanal: A Versatile Aldehyde Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. **3-Phenoxypropanal**, a bifunctional organic compound, has emerged as a particularly valuable scaffold. Its structure, featuring a reactive terminal aldehyde and a stable, modifiable phenoxy group, offers a unique combination of chemical reactivity and structural versatility. This guide provides an in-depth exploration of **3-phenoxypropanal** and its derivatives as key intermediates in drug discovery. We will dissect its core physicochemical properties, detail its most pivotal synthetic transformations, and present case studies illustrating its application in the synthesis of significant pharmaceutical agents and bioactive scaffolds. Accompanied by detailed protocols and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic campaigns.

Core Characteristics of the 3-Phenoxypropanal Scaffold

3-Phenoxypropanal (C₉H₁₀O₂) is an aromatic aldehyde whose utility in medicinal chemistry is anchored in its distinct structural components: a terminal aldehyde group and a phenoxy moiety connected by a flexible three-carbon linker.^[1] The aldehyde provides a reactive handle for a multitude of classic and contemporary organic transformations, while the phenoxy ring serves as a robust aromatic core that can be pre-functionalized or modified to fine-tune steric and electronic properties for optimal target engagement.

Physicochemical Properties

A foundational understanding of a building block's physical and chemical properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

Property	Value	Source
IUPAC Name	3-phenoxypropanal	PubChem ^[1]
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem ^[1]
Molecular Weight	150.17 g/mol	PubChem ^[1]
SMILES	<chem>C1=CC=C(C=C1)OCCC=O</chem>	PubChem ^[1]
InChIKey	PAXQETGAVVOTSQ-UHFFFAOYSA-N	PubChem ^[1]

Intrinsic Reactivity and Rationale for Use

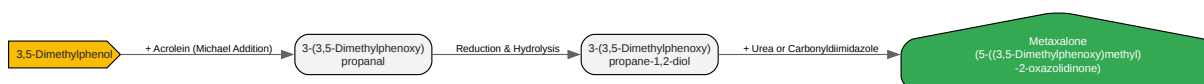
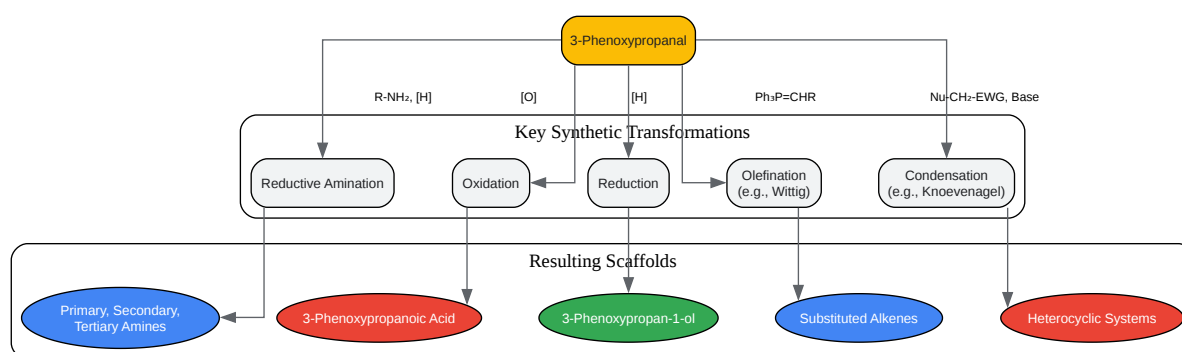
The synthetic power of **3-phenoxypropanal** stems from the predictable reactivity of its aldehyde group. This electrophilic center is an ideal site for nucleophilic attack, enabling carbon-carbon and carbon-heteroatom bond formation. This reactivity is the gateway to molecular complexity, allowing chemists to append diverse functional groups and build larger, more intricate structures.

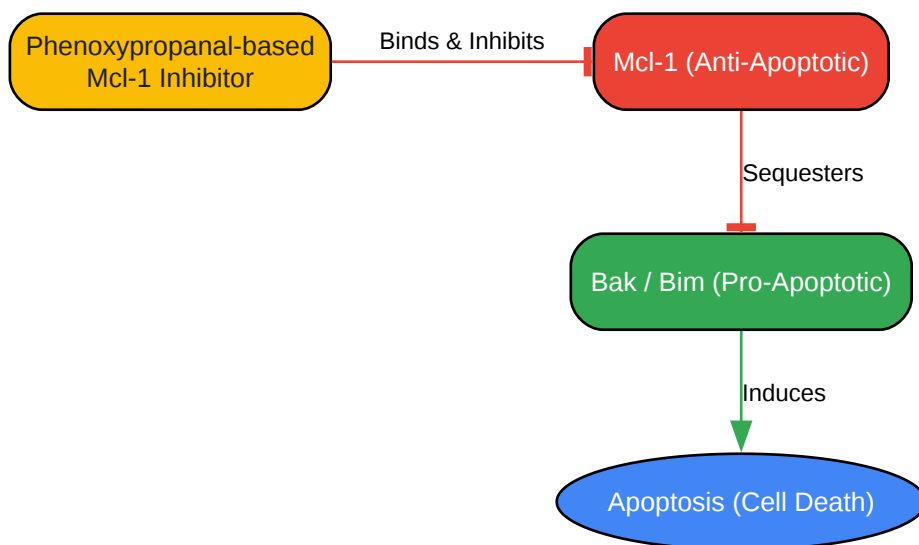
The phenoxy ring, in contrast, is relatively stable under many reaction conditions used to modify the aldehyde. This orthogonality is a key advantage, permitting selective transformations at one end of the molecule without disturbing the other. Furthermore, the aryl

ether linkage is a common motif in many biologically active compounds, prized for its metabolic stability and ability to orient substituents in a defined three-dimensional space.

Key Synthetic Transformations: The Chemist's Toolkit

The aldehyde functionality of **3-phenoxypropanal** is a linchpin for a wide array of synthetic operations. Understanding these transformations is crucial for strategically planning a synthesis route.





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References

- 1. 3-Phenoxypropanal | C₉H₁₀O₂ | CID 10986412 - PubChem [pubchem.ncbi.nlm.nih.gov]
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